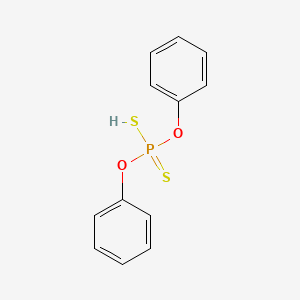

O,O-Diphenyl hydrogen phosphorodithioate

説明

特性

CAS番号 |

2253-60-3 |

|---|---|

分子式 |

C12H11O2PS2 |

分子量 |

282.3 g/mol |

IUPAC名 |

diphenoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H11O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,16,17) |

InChIキー |

CKSHRDPCFLDKPV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)S |

製品の起源 |

United States |

準備方法

Reaction of Triaryl Phosphites with Phosphorous Acid

A classical approach involves reacting triaryl phosphites with phosphorous acid to yield diaryl phosphites, which can be further converted to phosphorodithioates by sulfurization.

- According to a patented method, two moles of triaryl phosphite react with one mole of phosphorous acid under controlled heating (50–100 °C) to form diaryl phosphites without byproducts, ensuring high purity dependent on stoichiometric accuracy.

- For example, tri(phenyl) phosphite can be converted to diphenyl phosphite, which is a key intermediate for further sulfurization to phosphorodithioates.

Sulfurization of Diphenyl Phosphite

- Diphenyl phosphite can be treated with sulfurizing agents such as elemental sulfur or Lawesson’s reagent to introduce sulfur atoms, converting P=O bonds to P=S or P–S bonds, forming phosphorodithioate structures.

- This step is critical for obtaining the phosphorodithioate moiety characteristic of O,O-Diphenyl hydrogen phosphorodithioate.

Use of Diphenyl Phosphine Oxide Hydrogen as Intermediate

- A recent advanced method involves preparing diphenyl phosphine oxide hydrogen (Ph2P(O)H), which can be converted into phosphorodithioates.

- This method uses solid acid quenching of sodium diphenylphosphinite (Ph2PONa) under inert atmosphere at 30–150 °C, followed by separation of the product in organic solvents to obtain anhydrous diphenyl phosphine oxide hydrogen.

- This intermediate can then be sulfurized to yield O,O-Diphenyl hydrogen phosphorodithioate.

Direct Phosphorodithioation from Inorganic Phosphorus Sources

- Emerging research highlights the use of inorganic phosphorus sources such as white phosphorus (P4) or phosphorus sulfides (P4S10) for direct synthesis of phosphorodithioates.

- These methods involve controlled reactions to form P–S bonds directly, offering a potentially more efficient and sustainable route.

General Synthetic Procedure for Diaryl Phosphates (Related Compounds)

- Although focused on phosphates, the general procedure involving phosphoric acid, phenol, and catalysts in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (230 °C) for extended periods (24 h) can be adapted for phosphorodithioates by substituting sulfur sources.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reaction of triaryl phosphites with phosphorous acid is well-documented for producing diaryl phosphites with high purity and yield, serving as a foundation for phosphorodithioate synthesis.

- Sulfurization steps are crucial and can be performed using various sulfur donors; the choice affects yield and purity.

- The solid acid quenching method for diphenyl phosphine oxide hydrogen offers a cleaner, anhydrous intermediate, reducing post-synthesis purification steps.

- New frontiers in phosphorodithioate synthesis focus on using inorganic phosphorus sources, which may revolutionize the preparation by simplifying the process and reducing environmental impact.

- Handling of intermediates requires inert atmosphere and moisture control due to sensitivity to oxidation and hydrolysis.

化学反応の分析

Aminolysis with Benzylamines

Reactions of O,O-diphenyl S-aryl phosphorothioates with substituted benzylamines in dimethyl sulfoxide (DMSO) at 55.0°C follow a stepwise mechanism involving a tetrahedral intermediate . Key findings include:

Kinetic Parameters

| Substituent (X) | |||

|---|---|---|---|

| H | -1.92 | 0.00 | 9.34 |

| 4-CH | -1.85 | -0.17 | 9.72 |

| 4-Cl | -2.10 | 0.23 | 8.58 |

| 3-NO | -2.45 | 0.71 | 7.50 |

-

The Hammett plot ( vs. ) is biphasic and concave downward, indicating a transition from associative to dissociative pathways as substituent electron-withdrawing strength increases .

-

Brønsted analysis ( vs. ) shows a maximum at X = H, suggesting nucleophilic attack as the rate-limiting step for weakly basic amines, while leaving-group departure dominates for stronger bases .

Neutralization with Bases

O,O-Diphenyl hydrogen phosphorodithioate reacts with bases such as ammonia to form ammonium salts . For example:

This reaction is analogous to the neutralization of diethyl dithiophosphoric acid with ammonia .

Insecticidal Activity and Synergistic Effects

Phosphorothioate derivatives, including those with diphenyl groups, exhibit insecticidal activity by inhibiting acetylcholinesterase (AChE) and voltage-gated ion channels . Molecular docking studies show that oxidative desulfuration products of these compounds bind strongly to AChE (), surpassing acetylcholine () .

科学的研究の応用

Scientific Research Applications

O,O-Diphenyl hydrogen phosphorodithioate serves as a versatile reagent in various scientific studies:

Chemistry

- Reagent in Organic Synthesis: It is utilized in the synthesis of various organophosphorus compounds, facilitating the development of new chemical entities.

- Chemical Reactions: The compound can undergo oxidation to form phosphorothioates, reduction to yield phosphines, and nucleophilic substitution reactions with alkyl halides.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Phosphorothioates | Hydrogen peroxide, peracids |

| Reduction | Phosphines | Lithium aluminum hydride |

| Substitution | Phosphorothioates | Alkyl halides, triethylamine |

Biology

- Enzyme Mechanisms: The compound is employed as a probe to study enzyme mechanisms and interactions within biological systems. Its ability to inhibit acetylcholinesterase makes it valuable in neurobiological research.

- Insecticidal Properties: Research indicates that O,O-Diphenyl hydrogen phosphorodithioate exhibits insecticidal activity by inhibiting cholinergic synaptic transmission and affecting voltage-gated ion channels in model organisms like Drosophila melanogaster .

Industrial Applications

- Pesticide Production: This compound plays a crucial role in the formulation of organophosphate insecticides, which are widely used in agricultural pest control.

- Lubricants Additive: It is also utilized as an additive in lubricants due to its chemical stability and reactivity.

Case Studies

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal effects of O,O-Diphenyl hydrogen phosphorodithioate derivatives against pests like Spodoptera litura and Plutella xylostella. The results indicated that these compounds delayed larval development significantly, suggesting potential for use as environmentally friendly insecticides .

Case Study 2: Enzyme Inhibition Mechanism

Research involving molecular docking showed that O,O-Diphenyl hydrogen phosphorodithioate could effectively bind to acetylcholinesterase and voltage-gated sodium channels. This binding was associated with inhibition of cholinergic signaling pathways, highlighting its potential for therapeutic applications in neurodegenerative diseases .

作用機序

The mechanism of action of O,O-Diphenyl hydrogen phosphorodithioate involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets include enzymes and metal ions, and the pathways involved often relate to redox reactions and nucleophilic substitutions .

類似化合物との比較

Structural and Functional Differences

Phosphorodithioates vary primarily in their O- and S-substituents, which dictate their chemical behavior and applications. Below is a comparative analysis with key analogs:

Reactivity and Stability

- Solvolysis: Antimony tris-phosphorodithioates (e.g., O,O-di-p-tolyl) undergo solvolysis in ethanol or amines, releasing phosphorodithioic acids. Bulky aromatic substituents (e.g., phenyl, p-tolyl) slow reaction rates compared to aliphatic analogs .

- Synthetic Utility: O,O-Diethyl derivatives are key intermediates in thietane synthesis via nucleophile-induced cyclization of α,β-alkenones . Diphenyl variants may exhibit similar reactivity but with altered regioselectivity due to steric effects.

Toxicity and Environmental Impact

- Diphenyl vs. Aliphatic Analogs: O,S,S-Trimethyl phosphorodithioate exhibits delayed acute toxicity in rats via cholinergic and noncholinergic mechanisms . Aromatic substituents (e.g., phenyl) may reduce acute toxicity but increase environmental persistence due to lipophilicity .

- Biodegradation : Dimethoate is readily biodegradable (log $ K_{\text{ow}} $ = 0.78), whereas diphenyl derivatives likely persist longer due to aromatic stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | O,O-Diphenyl | O,O-Diethyl | Dimethoate | Phosmet |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~298* | 186.22 | 229.26 | 317.33 |

| Log $ K_{\text{ow}} $ | ~4.5* (estimated) | 1.78 | 0.78 | 3.2 |

| Biodegradability | Low | Moderate | High | Moderate |

| Toxicity (LD50, rat oral) | N/A | N/A | 150–300 mg/kg | 113–160 mg/kg |

*Estimated based on structural analogs.

生物活性

O,O-Diphenyl hydrogen phosphorodithioate is a compound of significant interest due to its diverse biological activities and applications in various fields, including agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

O,O-Diphenyl hydrogen phosphorodithioate is an organophosphorus compound characterized by the presence of a phosphorodithioate group. Its general structure can be represented as follows:

where Ph denotes a phenyl group. The compound exhibits properties that enable it to interact with biological systems, particularly through its reactivity with nucleic acids and proteins.

The biological activity of O,O-diphenyl hydrogen phosphorodithioate is primarily attributed to its ability to form covalent bonds with various biomolecules, including enzymes and nucleic acids. The sulfur atoms in the phosphorodithioate group can interact with metal ions and electrophilic species, enhancing the compound's reactivity. This interaction can lead to the inhibition of key enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Biological Activities

- Antimicrobial Activity : O,O-Diphenyl hydrogen phosphorodithioate has demonstrated significant antibacterial properties against various strains of bacteria. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

- Insecticidal Properties : The compound has been investigated for its insecticidal effects, particularly in agricultural applications. Research indicates that it can disrupt the normal development of insects by inhibiting key physiological processes . For example, bioassays conducted on Drosophila melanogaster revealed that O,O-diphenyl hydrogen phosphorodithioate delays larval development, suggesting its potential as an insect growth regulator .

- Neurotoxic Effects : Similar to other organophosphates, this compound may exhibit neurotoxic effects by inhibiting AChE activity, leading to the accumulation of acetylcholine at synapses. This mechanism results in overstimulation of the nervous system, which can cause symptoms ranging from muscle spasms to paralysis .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of O,O-diphenyl hydrogen phosphorodithioate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Case Study 2: Insect Development Inhibition

In another investigation, the impact of O,O-diphenyl hydrogen phosphorodithioate on the development of Spodoptera litura was assessed. The treatment resulted in a significant increase in the developmental period compared to control groups, with pupation rates dropping to 55-80% after exposure.

| Treatment | Pupation Rate (%) |

|---|---|

| Control | 100 |

| O,O-Diphenyl Hydrogen Phosphorodithioate | 55-80 |

Research Findings

Recent research has focused on synthesizing derivatives of O,O-diphenyl hydrogen phosphorodithioate to enhance its biological activity while reducing toxicity. Modifications involving different alkyl groups have shown promise in maintaining efficacy against target organisms while mitigating adverse effects . Additionally, studies have explored its application in targeted drug delivery systems due to its ability to modify nucleic acids effectively .

Q & A

Q. What are the established synthetic protocols for O,O-diphenyl hydrogen phosphorodithioate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling phenyl groups to a phosphorodithioate backbone. A two-step approach, as seen in ethion synthesis (), can be adapted:

Intermediate Preparation : React phenol derivatives with a dithiophosphorylating agent (e.g., PCl₃ + S) to form O,O-diphenyl phosphorodithioic acid.

Purification : Use column chromatography (silica gel, non-polar solvents) to isolate the product.

Optimize pH (neutral to slightly acidic) and temperature (20–40°C) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) . For solid-phase synthesis, phosphoramidite chemistry () may be adapted by replacing nucleosides with phenyl groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing O,O-diphenyl hydrogen phosphorodithioate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ³¹P NMR identifies phosphorus environment (δ ~85–100 ppm for phosphorodithioates). ¹H NMR resolves phenyl protons (δ 7.2–7.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Compare retention times with standards .

Q. How should O,O-diphenyl hydrogen phosphorodithioate be stored to ensure stability, and what are critical handling precautions?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccate to avoid hydrolysis.

- Handling : Use fume hoods and PPE (gloves, goggles). Avoid skin contact, as phosphorodithioates are toxic (). Monitor air quality using NIOSH Method #5600 for organophosphorus compounds .

Advanced Research Questions

Q. What are the degradation pathways of O,O-diphenyl hydrogen phosphorodithioate in environmental or biological systems, and how can its metabolites be quantified?

- Methodological Answer :

- Oxidative Degradation : Ozone or H₂O₂/O₃ systems () cleave P–S bonds, producing phenyl sulfonic acids and phosphate derivatives. Use LC-MS/MS to track intermediates.

- Hydrolysis : Under alkaline conditions, hydrolysis yields diphenyl phosphate and H₂S. Adjust pH (7–9) and use ion chromatography for anion detection .

Q. How does the substitution pattern of phenyl groups influence the pesticidal activity of phosphorodithioate analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with methyl/ethyl derivatives (). Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings enhance electrophilicity, increasing acetylcholinesterase inhibition.

- Testing : Use in vitro enzyme assays (e.g., Ellman’s method) and in vivo insect models. Correlate logP () with bioactivity to optimize lipophilicity .

Q. What molecular mechanisms underlie the toxicity of O,O-diphenyl hydrogen phosphorodithioate in mammalian systems?

- Methodological Answer :

- Mechanism : Inhibits acetylcholinesterase (AChE), leading to acetylcholine accumulation. Confirm via AChE activity assays in rat brain homogenates.

- Immune Impact : Assess leukocyte respiratory burst () using flow cytometry with dihydrorhodamine-123. Dose-response studies in murine models quantify LD₅₀ .

Q. Which advanced analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of phosphorodithioates?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification in water/organic phases.

- logP : Determine via octanol-water partitioning followed by UV spectrophotometry (). Cross-validate with computational models (e.g., ChemAxon).

- Contradictions : Address variability by standardizing solvent systems and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。